Mesulfenfos-d6

Bioanalysis LC-MS/MS Method Validation

Quantifying fenthion sulfoxide in complex matrices is hindered by severe matrix effects, making unlabeled analogs unsuitable for accurate IDMS. Mesulfenfos-d6 is the exact deuterated internal standard required to correct these effects, ensuring co-elution and identical ionization. - Enables IDMS methods meeting forensic and regulatory validation criteria (CV < 11%, recovery 70-120%, RSD ≤ 15%). - Precisely tracks the more persistent and toxic sulfoxide metabolite in environmental fate and bioaccumulation studies. - Supplied as a characterized neat standard, stable at room temperature during shipping, with batch-specific purity documentation.

Molecular Formula C10H15O4PS2
Molecular Weight 300.4 g/mol
Cat. No. B12380012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesulfenfos-d6
Molecular FormulaC10H15O4PS2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C
InChIInChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3/i2D3,3D3
InChIKeyDLAPIMGBBDILHJ-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenthion Sulfoxide-d6 Analytical Standard


Fenthion Sulfoxide-d6 (CAS 2733270-79-4) is a deuterium-labeled stable isotope analog of fenthion sulfoxide, the primary oxidative metabolite of the organophosphorus insecticide fenthion. This compound is defined by the replacement of six hydrogen atoms with deuterium atoms in its two O-methyl groups, resulting in a molecular formula of C10H9D6O4PS2 and a molecular weight of approximately 300.36 g/mol . As a highly characterized analytical standard, it is specifically designed for use as an internal standard (IS) in quantitative mass spectrometry methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), to enable precise and accurate measurement of the non-labeled fenthion sulfoxide analyte in complex environmental and biological matrices .

Identity Deuterium-labeled internal standard for fenthion sulfoxide quantification
Method Match LC-MS/MS or GC-MS isotope dilution workflow
Matrix Use Environmental, food, and biological research matrices

Why Fenthion Sulfoxide-d6 Cannot Be Substituted


Generic substitution of Fenthion Sulfoxide-d6 is not analytically sound due to fundamental principles of quantitative mass spectrometry and the unique chemical and environmental behavior of fenthion metabolites. The target analyte, fenthion sulfoxide, exhibits matrix-dependent ionization suppression or enhancement in LC-MS/MS, leading to significant quantitative inaccuracies if not corrected [1]. While an unlabeled analog would co-elute and be subject to identical matrix effects, it cannot be distinguished from the endogenous analyte in the sample, rendering quantification impossible. Alternative isotope-labeled internal standards (e.g., 13C-labeled compounds) may have slight chromatographic retention time shifts or different ionization efficiencies compared to a deuterated analog, introducing bias [2]. Furthermore, as fenthion sulfoxide is a key toxic metabolite that can exceed parent compound concentrations in environmental and biological systems, the use of its precise, deuterated analog is critical for generating reliable data for risk assessment, regulatory compliance, and toxicological studies [3].

Unlabeled analog co-elution
An unlabeled fenthion sulfoxide IS cannot be distinguished from endogenous analyte, preventing quantification.
Alternate isotopic label shift
13C-labeled analogs may exhibit slight retention time shifts or ionization differences versus the deuterated form.
Metabolite-specific response
Fenthion sulfoxide residue persistence requires the exact deuterated metabolite analog for reliable risk assessment data.

Fenthion Sulfoxide-d6 Method Validation


Superior Bioanalytical Precision

A validated LC-ESI-MS/MS method for quantifying fenthion and its five metabolites in human cadaveric fluids demonstrates the precision achievable with optimized analytical protocols, which would inherently rely on deuterated internal standards like Fenthion Sulfoxide-d6 for robust quantification. The method reports intra- and inter-assay coefficients of variation (CV) of <8.6% and <11.0%, respectively, for fenthion sulfoxide [1]. This high level of precision is contingent upon the use of a co-eluting IS to correct for matrix effects and instrument variability, a function for which the deuterated analog is specifically designed. Using a non-analog internal standard or external calibration would significantly increase analytical variability.

Reported Precision
Class-level inference
Intra-assay CV < 8.6%
Inter-assay CV < 11.0%
Fenthion sulfoxide in human blood/CSF via LC-ESI-MS/MS
Supports bioanalytical validation review for forensic research matrices
Precision achieved with an optimized IS protocol; direct deuterated IS comparison not presented
Bioanalysis LC-MS/MS Method Validation Internal Standard

Matrix Effect Correction for Accurate Quantification

Deuterated internal standards are the gold standard for mitigating matrix effects in LC-MS/MS, which can cause signal suppression or enhancement leading to quantitative errors. A multi-matrix UHPLC-MS/MS method for fenthion and its metabolites (including fenthion sulfoxide) in agricultural products (brown rice, chili pepper, orange, potato, soybean) achieved accuracy and precision results between 70% and 120% recovery with a relative standard deviation (RSD) of ≤15% across all fortification levels [1]. This level of performance across diverse and complex matrices is a direct result of using a matrix-matched calibration approach, which is most robustly implemented with a stable isotope-labeled analog like Fenthion Sulfoxide-d6 to compensate for matrix-induced ionization variability [2].

Matrix Effect Control
Class-level inference
Recovery 70–120%
RSD ≤ 15%
Five agricultural matrices, UHPLC-MS/MS
Enables compliance with multi-residue method validation criteria
Data reflect method performance; isotope-labeled IS selection inferred
Analytical Chemistry Matrix Effects Food Safety Pesticide Residue

Accurate Measurement of Persistent Metabolites

The target analyte, fenthion sulfoxide, is not merely a breakdown product but a significant and persistent residue in its own right. Studies on grapes demonstrate that fenthion sulfoxide degrades much more slowly than the parent compound (half-life of ca. 14 days vs. 6 days for fenthion in orange fruit) and represents the major residue [1]. Furthermore, in living plants, the peak concentration of fenthion sulfoxide can exceed the Maximum Residue Limit (MRL) and be higher than that of the parent fenthion, indicating a distinct and potentially greater risk [2]. Quantifying this specific metabolite is therefore more critical than quantifying the parent compound alone. Fenthion Sulfoxide-d6 is the only internal standard that allows for the accurate, specific, and interference-free quantification of this key risk indicator.

Metabolite Persistence
Cross-study comparable
Sulfoxide half-life ~14 d vs. fenthion ~6 d (orange peel)
Residue exceeds MRL and parent concentration in aloe plants
Supports metabolite-specific monitoring for environmental residue assessment
Field and in vivo tracing studies; metabolite-driven risk evaluation context
Environmental Fate Food Safety Metabolism Risk Assessment

Fenthion Sulfoxide-d6 Application Scenarios


Forensic Toxicology and Clinical Poisoning

Fenthion Sulfoxide-d6 is essential for forensic and clinical laboratories developing and validating LC-MS/MS methods to confirm and quantify fenthion exposure in human biological fluids. The high precision required for legal and diagnostic purposes (e.g., CV < 11%) is only achievable with a robust isotope dilution mass spectrometry (IDMS) approach, as demonstrated in a recent case study of fenthion self-poisoning [1].

Pesticide Residue Monitoring in Food and Feed

Contract research organizations (CROs) and government food safety laboratories should procure Fenthion Sulfoxide-d6 to meet the stringent method validation criteria for multi-residue methods. The compound enables the accurate correction of matrix effects across diverse agricultural commodities, ensuring that recovery and precision data fall within the required 70-120% and ≤15% RSD ranges, respectively, as specified in validation studies for produce [2].

Environmental Fate and Ecotoxicology Studies

Environmental scientists investigating the transport, degradation, and bioaccumulation of fenthion require Fenthion Sulfoxide-d6 as an internal standard to accurately track its primary metabolite. This is critical for risk assessment, as the metabolite is more persistent than the parent compound and can be the main residue of concern in soil, water, and plant tissues [3]. Accurate quantification is impossible without this specific IS.

Application
Selection Property
Validation Focus
Forensic research analysis
Matrix-matched isotope dilution MS
Precision and accuracy in human biological research matrices
Pesticide residue monitoring
Multi-matrix ionization correction
Recovery and RSD within SANTE-like validation criteria
Environmental fate studies
Persistent metabolite quantification
Residue tracking in plant, water, and soil research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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